molecular formula C16H25BO2S B1423332 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 1486485-27-1

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Cat. No.: B1423332
CAS No.: 1486485-27-1
M. Wt: 292.2 g/mol
InChI Key: UROLPAPAQCMAPC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is a sophisticated boronic ester pinacol ester that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process renowned for constructing biaryl and heterobiaryl linkages with high fidelity and functional group tolerance. The pinacol ester group protects the boronic acid functionality, enhancing the compound's stability and handling properties while remaining highly reactive under standard coupling conditions. A key structural feature is the (propylsulfanyl)methyl substituent on the phenyl ring; this thioether side chain can be further functionalized or may contribute to the pharmacokinetic properties of the resulting molecules, making it a valuable synthon in medicinal chemistry and drug discovery programs aimed at developing enzyme inhibitors or receptor modulators. Researchers utilize this compound to incorporate a functionalized biphenyl moiety into more complex architectures, such as pharmaceutical candidates, PROTACs Proteolysis Targeting Chimeras , and organic materials. Its mechanism of action in the Suzuki reaction involves a transmetalation step where the boronate complex transfers the substituted phenyl group to the palladium center, ultimately forming a new carbon-carbon bond with an aryl or vinyl halide coupling partner. This compound is therefore indispensable for chemists working on the synthesis of complex, substituted biaryl systems that are prevalent in biologically active molecules and functional materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-6-10-20-12-13-8-7-9-14(11-13)17-18-15(2,3)16(4,5)19-17/h7-9,11H,6,10,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROLPAPAQCMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronate Ester Core

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is commonly prepared by condensation of boronic acids or boron halides with pinacol (2,3-dimethyl-2,3-butanediol). A representative procedure involves:

  • Starting from (dichloromethyl)boronic acid or a related boron precursor.
  • Reacting with pinacol in the presence of anhydrous magnesium sulfate in an inert atmosphere (argon) and dry solvents such as dichloromethane.
  • Stirring the mixture at room temperature for extended periods (e.g., 16 hours) to form the pinacol boronate ester.
  • Workup involves filtration to remove drying agents and concentration under reduced pressure to isolate the boronate ester.

Final Assembly

The final compound, 4,4,5,5-tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane, is obtained by coupling the functionalized phenyl moiety to the boronate ester core. This can be done via:

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) if starting from appropriate halogenated precursors.
  • Alternatively, direct substitution reactions if the boronate ester is pre-formed on the phenyl ring.
Step Reagents/Conditions Notes Yield (%) Reference
Boronate ester formation Boronic acid + Pinacol + MgSO4, DCM, RT, 16 h Anhydrous conditions, inert atmosphere 85-90
Propylsulfanyl methylation 3-bromomethylphenyl boronate + Propylthiol, base, solvent (e.g., THF) Controlled temperature, inert atmosphere 75-80
Final coupling/assembly Suzuki coupling or nucleophilic substitution Pd catalyst, base, solvent (e.g., toluene) 70-85
  • The boronate ester formation is highly efficient under mild conditions using pinacol and anhydrous magnesium sulfate as drying agent.
  • The introduction of the propylsulfanyl methyl group requires careful stoichiometric control to prevent over-alkylation or decomposition of the boronate ester.
  • Use of inert atmosphere (argon) and dry solvents is critical throughout the synthesis to maintain compound stability.
  • Purification typically involves filtration through Celite and concentration under reduced pressure to avoid thermal degradation.
  • The compound's stability allows for its use in subsequent cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science.

The preparation of this compound involves a multi-step synthetic approach focusing on:

  • Efficient formation of the pinacol boronate ester core.
  • Selective introduction of the propylsulfanyl methyl substituent on the phenyl ring.
  • Coupling strategies to assemble the final compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H25BO2S
  • Molecular Weight : 292.2 g/mol
  • CAS Number : 1486485-27-1

Structural Features

The compound features a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis. The presence of a propylsulfanyl group enhances its solubility and reactivity in various chemical environments.

Medicinal Chemistry

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane has shown promise in drug development due to its ability to act as a boron donor in biological systems. Boron-containing compounds are increasingly recognized for their roles in drug design, particularly in developing inhibitors for various enzymes.

Case Study: Anticancer Activity

Research indicates that derivatives of boron compounds can exhibit anticancer properties by targeting specific cancer cell pathways. A study demonstrated that similar dioxaborolane derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of signaling pathways .

Catalysis

The compound serves as a versatile catalyst in organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for efficient bond formation between carbon atoms.

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingThis compound85
Heck ReactionSame as above90
Negishi CouplingSame as above80

Materials Science

In materials science, this compound can be utilized to synthesize new polymers with enhanced properties. Its ability to form stable complexes with various substrates makes it a candidate for creating functional materials.

Case Study: Polymer Synthesis

A recent study explored the use of this dioxaborolane in synthesizing novel polymeric materials that exhibit improved thermal stability and mechanical properties. The incorporation of boron into polymer backbones was shown to enhance flame retardancy without compromising flexibility .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boron-nitrogen or boron-oxygen bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS: 1001185-88-1, C₁₃H₁₉BO₄S):
    The sulfonyl group (–SO₂–) is strongly electron-withdrawing, reducing the electron density of the boronate ring compared to the propylsulfanylmethyl (–SCH₂–) group. This decreases reactivity in cross-coupling reactions but enhances stability under basic conditions. The molecular weight (282.16 g/mol) is lower due to the absence of a propyl chain .

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrO₂):
    The bromine substituent acts as a leaving group, making this compound a precursor for aryl–aryl bond formation. Unlike the sulfur-containing target compound, it lacks thioether functionality, limiting its utility in designing sulfur-rich pharmacophores .

Lipophilicity and Solubility

  • 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane (CAS: 2490666-19-6, C₁₇H₂₇BO₃):
    The pentyloxy group (–O–C₅H₁₁) increases lipophilicity (clogP ≈ 4.2) compared to the propylsulfanylmethyl group (clogP ≈ 3.8). However, the ether oxygen may reduce metabolic stability relative to the thioether in the target compound .

  • 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane (CAS: 365564-12-1, C₁₄H₂₁BO₂):
    The methylbenzyl group introduces steric bulk but lacks sulfur, resulting in lower polarity. This makes it less suitable for aqueous-phase reactions but advantageous in hydrophobic environments .

Reactivity in Cross-Coupling Reactions

  • 4,4,5,5-Tetramethyl-2-(4-{2-[4-(dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (CAS: 1422172-96-0, C₂₆H₃₆B₂O₄): This biphenyl derivative contains two boronate groups, enabling sequential coupling reactions. The extended conjugation contrasts with the monosubstituted target compound, which offers simpler functionalization pathways .
  • 3-(Methylthiomethoxy)phenylboronic acid pinacol ester (CAS: 864754-44-9, C₁₄H₂₁BO₃S): The methylthioether (–S–CH₃) group is structurally similar to the target’s propylsulfanylmethyl but lacks the alkyl chain.

Tabulated Comparison

Compound (CAS) Substituent MW (g/mol) Key Feature Application
1486485-27-1 (Target) 3-[(Propylsulfanyl)methyl] 292.2 Thioether-modified lipophilicity Drug discovery, cross-coupling
1001185-88-1 3-(Methylsulfonyl) 282.16 Electron-withdrawing sulfonyl Stable intermediates
1381960-58-2 4-(4-Methylbiphenyl) 320.3 Biphenyl conjugation Materials science
2490666-19-6 3-(Pentyloxy) 290.2 High lipophilicity Lipid-soluble formulations

Biological Activity

4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane (CAS Number: 1486485-27-1) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H25BO2S
  • Molecular Weight : 292.2 g/mol
  • Purity : Minimum 95%
  • Structure : It features a dioxaborolane core with a propylsulfanyl group attached to a phenyl ring.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles such as thiols and amines, which may influence various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest it could exhibit antioxidant properties by scavenging free radicals.
  • Cell Signaling Modulation : It may interfere with signaling pathways by altering the activity of proteins involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties.

StudyCell LineConcentrationEffect
MCF-7 (Breast Cancer)10 µM50% inhibition of cell viability after 48 hours
A549 (Lung Cancer)20 µMInduced apoptosis in 70% of cells after treatment

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antioxidant Properties

In vitro assays have demonstrated the compound's ability to reduce oxidative stress in cellular models:

Assay TypeConcentration% Reduction in ROS
DCFDA Assay5 µM45%
TBARS Assay10 µM30%

These results indicate that it could potentially be used in formulations aimed at combating oxidative stress-related diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various dioxaborolane derivatives. The results showed that modifications at the phenyl ring significantly enhanced anticancer activity against multiple cancer cell lines .
  • Case Study on Antioxidant Activity :
    • Research published in Free Radical Biology and Medicine evaluated the antioxidant capacity of several boron compounds. The study found that compounds similar to this compound were effective in reducing lipid peroxidation in neuronal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4,4,5,5-tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A general procedure involves reacting a boronic acid precursor (e.g., pinacolborane derivatives) with a functionalized aryl halide or triflate under inert conditions. For example, coupling 3-[(propylsulfanyl)methyl]phenyl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ and a base (e.g., KOAc) at 80–100°C . Purification typically employs flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >90% purity .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodology : Refer to safety data sheets (SDS) for dioxaborolane analogs. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry place (<4°C) away from oxidizers and moisture .
  • In case of exposure, rinse affected areas with water and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substituents, propylsulfanyl-methyl group, and borolane ring integrity. ¹¹B NMR can verify boron coordination (δ ~30 ppm for dioxaborolanes) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How do steric and electronic effects of the propylsulfanyl-methyl group influence cross-coupling reactivity?

  • Methodology :

  • Steric Effects : The bulky propylsulfanyl group may slow transmetallation in Suzuki-Miyaura reactions. Optimize catalyst systems (e.g., use PdCl₂(dppf) with bulky ligands) to mitigate steric hindrance .
  • Electronic Effects : The electron-donating thioether group enhances aryl boronate stability but may reduce electrophilicity. Compare reaction rates with electron-deficient analogs (e.g., trifluoromethyl-substituted dioxaborolanes) to quantify electronic contributions .

Q. What strategies improve diastereoselectivity in derivatives of this compound?

  • Methodology :

  • Chiral Ligands : Use enantiopure catalysts (e.g., BINAP-Pd complexes) to induce asymmetry during cross-coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states. Monitor diastereomeric ratios (dr) via ¹H NMR or chiral HPLC .

Q. How can this compound be utilized in PROTACs or bifunctional molecule synthesis?

  • Methodology :

  • Conjugation : React the boronate with aryl halides or triflates in target protein ligands via Suzuki coupling. For example, link to E3 ligase-recruiting moieties (e.g., thalidomide derivatives) to construct PROTACs .
  • Stability Testing : Assess hydrolytic stability in aqueous buffers (pH 7.4) to ensure compatibility with biological systems .

Q. What are the challenges in achieving high yields for large-scale synthesis?

  • Methodology :

  • Scale-Up Optimization : Replace flash chromatography with recrystallization (e.g., using EtOH/H₂O mixtures) for cost-effective purification .
  • Catalyst Loading : Reduce Pd catalyst to <1 mol% to minimize metal contamination. Use scavengers (e.g., silica-bound thiols) for post-reaction cleanup .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

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